molecular formula C14H21BrClNO B1374535 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219964-51-8

3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1374535
CAS RN: 1219964-51-8
M. Wt: 334.68 g/mol
InChI Key: AWLCQAXBRQSMQJ-UHFFFAOYSA-N
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Description

3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride, also known as 2-Bromo-4-isopropyl-N-methylpyrrolidine hydrochloride, is a synthetic organic compound belonging to the class of pyrrolidine derivatives. It is a colorless crystalline solid with a molecular formula of C11H19BrClNO. This compound has been studied extensively for its applications in scientific research, due to its unique structure and properties.

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound is utilized for chromatographic analysis . It serves as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify other substances .

Medicinal Chemistry

As a building block in medicinal chemistry, it’s used in the synthesis of potential pharmacological agents . Its structure is amenable to modifications that can lead to the discovery of new drugs with benzylic modifications , which are often crucial for biological activity .

Material Science

In material science, the compound’s unique structure could be explored for the development of novel polymeric materials . Its ability to form stable halide bonds can be leveraged in creating polymers with enhanced durability .

Biopharma Production

This compound may play a role in biopharmaceutical manufacturing as a precursor for active pharmaceutical ingredients (APIs). Its reactivity with various functional groups makes it a valuable asset in complex synthesis processes .

Controlled Environment and Cleanroom Solutions

The stability of this compound under various conditions makes it suitable for use in controlled environments such as cleanrooms. It can be used in calibration processes for equipment designed to measure volatile organic compounds (VOCs) .

Organic Synthesis Research

In organic synthesis, it’s used for multistep synthesis experiments, particularly in reactions involving benzylic positions . It’s a prime candidate for studies on free radical bromination and nucleophilic substitution reactions .

Catalysis

Researchers might investigate its use as a ligand in catalytic processes. The bromine atom and isopropyl group could interact with metal centers, potentially leading to new catalytic systems .

Environmental Science

Lastly, in environmental science, it could be studied for its degradation patterns and environmental fate . Understanding how it breaks down could inform the environmental impact of related compounds .

properties

IUPAC Name

3-[(2-bromo-4-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-10(2)12-3-4-14(13(15)7-12)17-9-11-5-6-16-8-11;/h3-4,7,10-11,16H,5-6,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLCQAXBRQSMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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